2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETAMIDE does not inhibit histamine metabolism, reducing the potential risk of side reactions . This makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |
InChI Key |
ILLCLOSSJLECJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N |
Origin of Product |
United States |
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